Product packaging for 6-Methoxy-1H-indazole(Cat. No.:CAS No. 3522-07-4)

6-Methoxy-1H-indazole

Cat. No.: B1315190
CAS No.: 3522-07-4
M. Wt: 148.16 g/mol
InChI Key: CYEQSOYROKGJDA-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Drug Discovery and Development

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of bioactive molecules and commercial drugs. nih.govpnrjournal.com The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has garnered substantial attention for its structural versatility and wide range of pharmacological activities. samipubco.comresearchgate.net

The indazole core is widely recognized as a "privileged scaffold" in medicinal chemistry. samipubco.comresearchgate.netnih.gov This term describes molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery. samipubco.com The success of the indazole scaffold is attributed to its unique blend of aromatic stability and heterocyclic functionality, which allows for effective interactions with various biological systems. samipubco.com Its structure provides a unique balance between rigidity and flexibility, a key factor in its ability to serve as a key pharmacophore for a wide array of therapeutic agents. samipubco.com

Indazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, anti-HIV, and antiarrhythmic properties. nih.govresearchgate.netnih.gov This versatility has made the indazole nucleus a recurrent structural motif in many biologically active molecules. researchgate.net Furthermore, indazole is considered a good bioisostere of phenol, often resulting in compounds that are more lipophilic and less susceptible to metabolic degradation. taylorfrancis.com

Table 1: Selected Biological Activities of Indazole Derivatives

Biological Activity Reference
Anti-inflammatory researchgate.netnih.govtaylorandfrancis.com
Anticancer / Antitumoral researchgate.netnih.govnih.gov
Antimicrobial / Antibacterial nih.govresearchgate.netnih.gov
Antifungal nih.govresearchgate.net
Anti-HIV nih.govresearchgate.netnih.gov
Antiarrhythmic nih.govresearchgate.netnih.gov
Neuroprotective researchgate.net

The exploration of indazole derivatives in medicinal chemistry has a history spanning several decades. researchgate.net Emil Fischer first defined the structure of indazole as a pyrazole ring fused to a benzene ring. pnrjournal.com While the indazole ring system is not common in natural products, a vast number of synthetic derivatives have demonstrated desirable pharmacological properties. pnrjournal.com Reviews of the field have examined the progress of approved, marketed drugs containing the indazole scaffold from as early as 1966 to the present day, highlighting its sustained importance in pharmaceutical development. nih.govresearchgate.net This long-standing interest has led to the development of numerous indazole-based therapeutic agents that have entered clinical use or are in clinical trials for treating a variety of diseases, including cancer and inflammatory disorders. samipubco.comresearchgate.net A number of commercially available anticancer drugs, such as Pazopanib and Niraparib, feature the indazole core, underscoring its clinical significance. nih.govnih.gov

Overview of 6-Methoxy-1H-Indazole as a Key Chemical Entity

Within the large family of indazole derivatives, this compound serves as a crucial chemical entity. Its structure, featuring a methoxy (B1213986) group (-OCH₃) at the 6-position of the indazole core, confers specific electronic and steric properties that make it a valuable component in both pharmaceutical development and fundamental research.

This compound and its direct derivatives are pivotal intermediates in the synthesis of more complex and biologically active molecules. chemimpex.coma2bchem.com The core structure acts as a scaffold or building block, which chemists can modify to create novel compounds with tailored properties for specific pharmacological targets. a2bchem.com For example, the presence of the methoxy group can influence the reactivity of the indazole ring, while also providing a potential point of interaction with biological targets. Various functionalized versions of this compound are used as starting materials for creating new drug candidates with potential therapeutic benefits in areas such as cancer and neurological disorders. chemimpex.coma2bchem.com

Table 2: Examples of this compound Derivatives as Synthetic Intermediates | Compound Name | Application as Intermediate | Reference | | :--- | :--- | | this compound-3-carbaldehyde | Synthesis of anticancer pharmaceuticals | | | this compound-3-carboxylic acid | Synthesis of pharmaceuticals targeting neurological disorders | chemimpex.com | | 3-Chloro-6-methoxy-1H-indazol-5-amine | Starting material for diverse indazole derivatives | a2bchem.com | | 6-bromo-3-methoxy-1-phenyl-1H-indazole | Intermediate for synthesizing ketohexokinase (KHK) inhibitors | google.com |

Beyond its role in large-scale pharmaceutical synthesis, this compound and its analogues are valuable tools in both academic and industrial research settings. smolecule.comlookchem.com These compounds are used to study biological pathways and to investigate the mechanisms of enzyme inhibition and receptor binding. chemimpex.comsmolecule.com For instance, 4-Bromo-6-methoxy-1H-indazol-3-ol can be used as a chemical probe to explore biological processes involving indazole-related structures. smolecule.com The accessibility and versatility of the this compound scaffold allow researchers to systematically explore structure-activity relationships, leading to a deeper understanding of how molecular structure translates into biological function. chemimpex.com This fundamental research is essential for the rational design of next-generation therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1315190 6-Methoxy-1H-indazole CAS No. 3522-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEQSOYROKGJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505279
Record name 6-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3522-07-4
Record name 6-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methoxy 1h Indazole and Its Derivatives

Classical and Contemporary Approaches to Indazole Scaffold Construction

The synthesis of the indazole scaffold has evolved from classical methods to more sophisticated contemporary strategies, offering improved efficiency, regioselectivity, and substrate scope.

Historically, the Fischer indole (B1671886) synthesis, when applied to ortho-hydrazino benzoic acids, provided an early route to indazolones. A widely recognized classical approach involves the treatment of an aniline with sodium nitrite in an acidic medium to form a diazonium salt, which then undergoes intramolecular cyclization.

Contemporary methods have expanded the synthetic chemist's toolbox significantly. These include:

[3 + 2] Cycloaddition Reactions: This approach often involves the reaction of arynes with diazo compounds. For instance, arynes can undergo a [3 + 2] annulation with hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones offers a direct route to 1H-indazoles. nih.gov

Nitrosation of Indoles: The nitrosation of indoles in a mildly acidic environment can lead to the formation of 1H-indazole-3-carboxaldehydes, which are valuable intermediates for further functionalization. rsc.org

Reductive Cyclization: The reductive cyclization of o-nitro-ketoximes presents another viable pathway to the 1H-indazole core.

These methods, among others, provide a range of options for accessing the fundamental indazole structure, which can then be further elaborated to produce specific derivatives like 6-methoxy-1H-indazole.

Specific Synthetic Routes for this compound Core

The synthesis of the this compound core can be achieved through various specific routes, primarily involving cyclization reactions and subsequent functionalization strategies.

Cyclization Reactions in this compound Synthesis

Cyclization reactions are fundamental to the construction of the bicyclic indazole system. For the synthesis of this compound, these reactions typically start from appropriately substituted benzene (B151609) derivatives.

One established method involves the cyclization of 2-aminobenzonitrile derivatives. For example, a substituted 2-(methoxyamino)benzonitrile can be used as a starting material. vulcanchem.com The reaction is often catalyzed by a copper(II) salt, such as copper(II) acetate, and utilizes an oxidizing agent like oxygen in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the indazole ring. vulcanchem.com

Another approach is the condensation and cyclization of ortho-alkoxy acetophenones with hydrazine hydrate. For instance, reacting an ortho-alkoxy acetophenone with hydrazine hydrate and iodine in DMSO has been shown to be a highly efficient and rapid method for obtaining 1H-indazoles, often with superior yields compared to other methods. nih.gov

Furthermore, the cyclization of a series of 2,6-dialkoxy (or hydroxy) acetophenone hydrazones in the presence of polyphosphoric acid (PPA) can yield 3-methyl-4-alkoxy (or hydroxy)-1H-indazoles. jlu.edu.cn While this example does not directly yield the 6-methoxy isomer, the principle of cyclizing substituted acetophenone hydrazones is a key strategy.

A silver(I)-mediated intramolecular oxidative C-H bond amination of α-ketoester-derived hydrazones has been developed for the synthesis of 3-substituted 1H-indazoles. nih.govacs.org This method has been successfully applied to synthesize methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate. nih.govacs.orgacs.org

Starting MaterialReagents and ConditionsProductReference
2-(methoxyamino)benzonitrile derivativeCopper(II) acetate, Oxygen, DMSO, elevated temperatureThis compound derivative vulcanchem.com
ortho-alkoxy acetophenoneHydrazine hydrate, Iodine, DMSO1H-indazole derivative nih.gov
α-ketoester-derived hydrazoneSilver(I) oxidantMethyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate nih.govacs.orgacs.org

Functionalization Strategies for the Methoxy (B1213986) Group and Indazole Ring

Once the this compound core is synthesized, further functionalization of both the methoxy group and the indazole ring can be undertaken to generate a diverse range of derivatives.

The indazole ring is amenable to various electrophilic substitution reactions. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for bromination, and nitration can be performed with nitric acid under controlled conditions. vulcanchem.com These reactions allow for the introduction of functional groups at various positions on the benzene portion of the indazole ring, which can then be used as handles for further synthetic transformations.

Functionalization at the N1 position of the indazole ring is a common strategy. Alkylation of the indazole nitrogen can be achieved using various alkylating agents. The regioselectivity of N1 versus N2 alkylation can be influenced by the reaction conditions and the nature of the substituents on the indazole ring. For example, the alkylation of methyl 1H-indazole-3-carboxylate has been shown to proceed regioselectively to favor the formation of 1-substituted 1H-indazole intermediates.

The methoxy group itself can be a point of modification, although this is less common than ring functionalization. Demethylation to the corresponding 6-hydroxy-1H-indazole can be achieved using standard ether cleavage reagents, which then opens up possibilities for introducing different alkoxy or aryloxy groups.

Reaction TypeReagents and ConditionsPosition of FunctionalizationReference
BrominationN-bromosuccinimide (NBS)Indazole Ring vulcanchem.com
NitrationNitric acid (HNO₃)Indazole Ring vulcanchem.com
N1-AlkylationAlkylating agentsIndazole Nitrogen

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry has introduced advanced techniques that offer greater control and efficiency in the synthesis of complex molecules like this compound derivatives. These include catalyst-based methods and green chemistry approaches.

Catalyst-Based Synthesis (Acid-Base and Transition-Metal Catalysis)

Catalysis plays a pivotal role in the synthesis of indazoles. Both acid-base and transition-metal catalysis are employed to facilitate key bond-forming reactions.

Acid catalysis is often used in condensation and cyclization reactions. As mentioned earlier, polyphosphoric acid (PPA) can be used to promote the cyclization of acetophenone hydrazones. jlu.edu.cn

Transition-metal catalysis is particularly prominent in modern indazole synthesis. Palladium-catalyzed reactions, such as the intramolecular Buchwald-Hartwig type coupling reactions and C-H amination, are powerful tools for constructing the indazole ring. iosrjournals.org For example, a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence is an efficient method for preparing substituted 3-aminoindazoles. organic-chemistry.org

Copper-catalyzed reactions are also widely used. Copper(I) iodide (CuI) can catalyze the coupling of N-acyl-N'-substituted hydrazines with aryl iodides. organic-chemistry.org Copper(II) acetate has been employed to mediate the N-N bond formation in the synthesis of 1H-indazoles from o-aminobenzonitriles and organometallic reagents, using oxygen as the sole oxidant. nih.gov

Silver(I) has been utilized as a mediator in the intramolecular oxidative C-H amination for the construction of 1H-indazoles. nih.govacs.orgacs.org This method has proven effective for synthesizing a variety of 3-substituted indazoles. nih.govacs.org

Catalyst TypeExample ReactionRole of CatalystReference
Acid Catalyst (PPA)Cyclization of acetophenone hydrazonesPromotes cyclization jlu.edu.cn
Palladium CatalystIntramolecular C-H aminationFacilitates C-N bond formation nih.goviosrjournals.org
Copper Catalyst (CuI, Cu(OAc)₂)N-N bond formationMediates coupling and oxidation organic-chemistry.orgnih.gov
Silver Catalyst (Ag(I))Intramolecular oxidative C-H aminationMediates oxidation nih.govacs.orgacs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. This involves the use of safer solvents, minimizing waste, and employing catalytic and atom-economical reactions.

In the context of indazole synthesis, several approaches align with green chemistry principles. The use of molecular oxygen as a terminal oxidant in copper-catalyzed cyclizations is a green alternative to stoichiometric inorganic oxidants. nih.gov

Metal-free synthesis is another area of focus. Iodobenzene-catalyzed oxidative C-H aminations using Oxone as a stable and inexpensive oxidant provide a metal-free route to 1H-indazoles under mild conditions. iosrjournals.org

The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to a greener process by reducing solvent usage and purification steps. The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes can be performed under very mild conditions, which is also favorable from a green chemistry perspective. rsc.org

While specific examples focusing solely on the "green" synthesis of this compound are not extensively detailed in the provided search results, the application of these broader green chemistry principles to the synthesis of indazoles in general is a significant and ongoing area of research.

Green Chemistry PrincipleSynthetic ApproachBenefitReference
Use of Safer OxidantsMolecular oxygen in Cu-catalyzed reactionsAvoids toxic and wasteful oxidants nih.gov
Metal-Free CatalysisIodobenzene-catalyzed C-H aminationReduces reliance on heavy metals iosrjournals.org
Atom EconomyOne-pot reactionsMinimizes waste and improves efficiency rsc.org
Mild Reaction ConditionsNitrosation of indolesReduces energy consumption and side reactions rsc.org

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times, often improving yields, and enabling reactions that are difficult under conventional heating. This technology has been successfully applied to the synthesis of various indazole derivatives.

One notable example is the efficient, eco-friendly, one-pot synthesis of 1-phenyl-1H-indazoles. In a specific application, the reaction of relevant precursors under microwave irradiation at 420 watts for 10 minutes in ethanol afforded 6-methoxy-1-phenyl-1H-indazole in a 74% yield. ajrconline.org Similarly, 1-(4-bromophenyl)-6-methoxy-1H-indazole was synthesized with an impressive 95% yield under microwave conditions. ajrconline.org These methods highlight the advantages of microwave heating, which provides rapid and uniform heating, leading to enhanced reaction rates and cleaner product formation. jchr.org The general procedure often involves the condensation of a substituted salicylaldehyde with a hydrazine hydrate in a suitable solvent, followed by microwave-induced cyclization. ajrconline.orgheteroletters.org

The versatility of microwave-assisted synthesis extends to a variety of substituted indazoles, making it a valuable tool for generating libraries of compounds for drug discovery. jchr.org The reactions are often carried out in environmentally friendly solvents like water or ethanol, further enhancing the "green" credentials of this methodology. jchr.orgheteroletters.org

Electrochemical Cross-Coupling Reactions

Electrochemical synthesis offers a sustainable and powerful alternative to traditional chemical methods by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric oxidants or reductants. Electrochemical cross-coupling reactions have been explored for the functionalization of the indazole nucleus, although specific examples for this compound are still emerging.

The general principle involves the generation of reactive intermediates, such as radicals or anions, at an electrode surface, which then participate in bond-forming reactions. For instance, electrochemical methods have been developed for the selective N1-acylation of indazoles, where the indazole is first reduced to an indazole anion before reacting with an acid anhydride. organic-chemistry.org While not specific to the 6-methoxy derivative, this demonstrates the potential for regioselective functionalization of the indazole core using electrochemistry.

Recent research has focused on the C-H functionalization of indazoles and related heterocycles under electrochemical conditions. nih.govresearchgate.net These methods aim to directly introduce new functional groups onto the indazole ring without the need for pre-functionalized starting materials, representing a highly atom-economical approach. The development of electrochemical cross-coupling reactions for the synthesis and functionalization of this compound derivatives holds significant promise for future synthetic strategies.

Synthesis of Key Precursors and Intermediates for this compound Analogs

The synthesis of functionalized this compound analogs often relies on the availability of key precursors, such as carboxylic acids and halogenated derivatives. These intermediates serve as versatile handles for further chemical modifications and the introduction of diverse substituents.

Synthesis of Substituted this compound Carboxylic Acids

This compound-3-carboxylic acid and its esters are crucial intermediates for the synthesis of a wide range of biologically active molecules. Several synthetic routes have been developed to access these important building blocks.

A silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones has been reported for the synthesis of various 1H-indazoles, including methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate. nih.govacs.org This method provides a direct route to the ester derivative, which can be subsequently hydrolyzed to the corresponding carboxylic acid if needed.

Another approach involves the nitrosation of indoles. A general method for the synthesis of 1H-indazole-3-carboxaldehydes from indoles has been reported, which can be further oxidized to the carboxylic acid. rsc.org While this method is general for indazoles, its specific application to 6-methoxyindole would provide a route to the desired carboxylic acid.

Furthermore, 1H-indazole-3-carboxylic acid derivatives can be prepared from o-aminophenylacetic acid amides or esters. google.com This approach involves the in-situ generation of a diazonium salt, which then undergoes cyclization to form the indazole ring. The synthesis of various 1H-indazole-3-carboxamides has also been achieved by coupling 1H-indazole-3-carboxylic acid with different amines using standard peptide coupling reagents.

Below is a table summarizing the synthesis of some substituted this compound carboxylic acid derivatives:

Compound NameSynthetic MethodKey ReagentsReference
Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylateSilver(I)-mediated intramolecular oxidative C–H aminationArylhydrazone, AgNTf₂, Cu(OAc)₂ nih.govacs.org
1H-Indazole-3-carboxamidesAmide coupling1H-Indazole-3-carboxylic acid, Amine, HOBT, EDC.HCl, TEA

Preparation of Halogenated this compound Derivatives

Halogenated 6-methoxy-1H-indazoles are versatile intermediates that can be readily functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents at specific positions on the indazole ring.

Bromination:

The synthesis of 6-bromo-3-methoxy-1-phenyl-1H-indazole has been reported starting from 6-bromoindazole. The process involves nitration, followed by reaction with sodium methoxide, and finally a copper-catalyzed N-arylation with a phenyl halide. google.com Another example is the synthesis of methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate via a silver(I)-mediated intramolecular oxidative C–H amination. nih.gov Direct bromination of indazoles at the C3 position can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation, offering a rapid and efficient method. nih.gov

Chlorination:

Similar to bromination, chlorination provides a handle for further synthetic transformations. The synthesis of methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been accomplished using the silver(I)-mediated intramolecular oxidative C–H amination approach. nih.gov Metal-free regioselective chlorination of 2-substituted indazoles using N-chlorosuccinimide (NCS) has also been developed, providing a green and efficient method for introducing chlorine at specific positions. nih.govresearchgate.netsemanticscholar.org For instance, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and utilized in further reactions. nih.govresearchgate.net

The following table provides an overview of the synthesis of some halogenated this compound derivatives:

Compound NamePosition of HalogenHalogenating Agent/MethodReference
6-Bromo-3-methoxy-1-phenyl-1H-indazole6-bromo, 3-methoxyNitration, Sodium methoxide, Copper-catalyzed N-arylation google.com
Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate6-bromoSilver(I)-mediated intramolecular oxidative C–H amination nih.gov
Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate6-chloroSilver(I)-mediated intramolecular oxidative C–H amination nih.gov
3-Bromo-indazoles3-bromo1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) nih.gov
3-Chloro-indazoles3-chloroN-Chlorosuccinimide (NCS) nih.govresearchgate.netsemanticscholar.org

Pharmacological Applications and Biological Activities of 6 Methoxy 1h Indazole Derivatives

Anticancer and Antiproliferative Potencies

Derivatives of 6-methoxy-1H-indazole have demonstrated significant potential as anticancer agents through their interaction with various kinases and enzymes that are crucial for tumor cell growth and survival. The following sections elaborate on the specific molecular targets and signaling pathways affected by these compounds.

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, a key process for ensuring accurate chromosome segregation during mitosis. The inhibition of TTK is a promising strategy in cancer therapy as it can lead to chromosomal instability and subsequent cell death in rapidly dividing cancer cells.

One of the most potent TTK inhibitors featuring an indazole core is CFI-400936. This compound has demonstrated high efficacy in inhibiting TTK activity. nih.govgoogle.com

Research Findings on TTK Inhibition by Indazole Derivatives:

CompoundTargetIC50Reference(s)
CFI-400936TTK3.6 nM nih.govgoogle.com

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The potent and selective inhibition of TTK by CFI-400936 underscores the potential of the indazole scaffold in developing effective antimitotic agents for cancer treatment.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers, making FGFR a key target for therapeutic intervention. A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been developed as potent FGFR inhibitors. nih.govnih.govnih.govmdpi.com

Structure-activity relationship (SAR) studies on these derivatives have provided valuable insights into the chemical features required for potent FGFR inhibition. For instance, the substitution at the C4-position of the indazole ring has been explored to enhance binding affinity. nih.govevitachem.com Compound 10a was identified as a potent FGFR1 inhibitor, and further optimization led to the discovery of 13a , which exhibits even greater potency. nih.govnih.gov

Further research into 1H-indazol-3-amine derivatives has also yielded highly potent FGFR1 inhibitors. Compound 9d was identified as a promising hit, and subsequent optimization resulted in compound 9u , one of the most potent FGFR1 inhibitors in its class. sigmaaldrich.com

Research Findings on FGFR Inhibition by Indazole Derivatives:

CompoundTargetIC50Reference(s)
10aFGFR169.1 ± 19.8 nM evitachem.com
13aFGFR130.2 nM nih.govnih.govmdpi.com
9dFGFR115.0 nM sigmaaldrich.com
9uFGFR13.3 nM sigmaaldrich.com

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These findings highlight the versatility of the this compound scaffold in the design of highly potent and selective FGFR inhibitors.

The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its dysregulation is a common feature in many human cancers, making it an attractive target for drug development. Indazole-based compounds have been investigated as inhibitors of this critical pathway.

A-443654 is a potent pan-Akt inhibitor built on an indazole scaffold. It has demonstrated high affinity for all three isoforms of Akt (Akt1, Akt2, and Akt3).

In a different approach, a series of 3-amino-1H-indazole derivatives were synthesized and evaluated for their ability to target the PI3K/AKT/mTOR pathway. Among these, compound W24 showed broad-spectrum antiproliferative activity against several cancer cell lines.

Research Findings on Akt Pathway Modulation by Indazole Derivatives:

CompoundTargetKi/IC50Reference(s)
A-443654Pan-Akt (1, 2, 3)Ki = 160 pM
W24PI3K/AKT/mTOR PathwayIC50 = 0.43-3.88 µM (antiproliferative)

Ki: The inhibition constant, an indication of how potent an inhibitor is. IC50: The half maximal inhibitory concentration.

The development of these indazole derivatives as Akt pathway modulators provides a promising avenue for the treatment of cancers with aberrant Akt signaling.

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a key role in protein homeostasis and cell motility by deacetylating non-histone proteins such as α-tubulin. Its selective inhibition is a promising therapeutic strategy for cancer. Recently, indazole-based compounds have emerged as potent and selective HDAC6 inhibitors.

Research has led to the development of compound 5j , which demonstrates high potency and selectivity for HDAC6. Another indazole-containing compound, 65 , also shows potent HDAC6 inhibition. To address pharmacokinetic challenges, compound 12 was synthesized with an ethyl hydrazide zinc-binding group (ZBG), which significantly improved its oral bioavailability.

Research Findings on HDAC6 Inhibition by Indazole Derivatives:

CompoundTargetIC50Reference(s)
5jHDAC61.8 ± 0.3 nM
65HDAC61.6 nM
12HDAC6- (Improved oral bioavailability)

IC50: The half maximal inhibitory concentration.

These findings underscore the potential of the indazole scaffold in the design of selective HDAC6 inhibitors with favorable drug-like properties for cancer therapy.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to tumor progression and resistance to therapy.

Currently, there is a lack of specific research findings directly linking this compound derivatives to the modulation of the NF-κB signaling pathway within the scope of the conducted search.

DNA Polymerase Theta (Polθ or POLQ) is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break repair mechanism. Cancer cells deficient in other repair pathways, such as homologous recombination, often rely on Polθ for survival, making it a promising synthetic lethal target.

Based on the available search results, there is no specific information on this compound derivatives that modulate the activity of DNA Polymerase Q.

Anti-inflammatory Efficacy

Derivatives of this compound have been investigated for their potential to modulate inflammatory processes. A key area of this research has been their ability to inhibit enzymes that play a crucial role in the inflammatory cascade.

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. nih.gov Upon inflammation, neutrophils release HNE, which can degrade various extracellular matrix proteins, leading to tissue damage. nih.gov Consequently, inhibitors of HNE are considered valuable therapeutic agents for inflammatory diseases. nih.govresearchgate.net

Research into N-benzoylindazole derivatives has identified them as potent, competitive, and pseudoirreversible inhibitors of HNE. nih.gov Within this class of compounds, the substitution pattern on the indazole ring has been shown to be critical for activity. Specifically, a derivative, 1-Benzoyl-5-methoxy-1H-indazole-3-carboxylic Acid Ethyl Ester, has been synthesized and studied, highlighting the potential for methoxy-substituted indazoles to act as HNE inhibitors. nih.gov Further studies have demonstrated that N-benzoylindazoles with various substituents can achieve inhibitory activity in the low nanomolar range. nih.gov Molecular modeling studies suggest that these inhibitors bind to the active site of HNE, forming a Michaelis complex, which is crucial for their inhibitory action. nih.gov

While direct studies on this compound derivatives are part of this broader research, the existing data on related methoxy-substituted indazoles underscores the promise of this chemical scaffold in the development of novel anti-inflammatory agents targeting HNE.

Antiviral Applications, Including Anti-HIV Activity

The diverse biological profile of indazole derivatives extends to antiviral applications, including activity against the Human Immunodeficiency Virus (HIV). The indazole scaffold is recognized for its versatile pharmacological activities, which include anti-HIV properties. nih.gov

While specific studies focusing exclusively on this compound derivatives are limited in the publicly available literature, the broader class of indazole-containing compounds has been a subject of interest in antiviral research. For instance, a review on recent advances in indazole-containing derivatives highlights their anti-HIV activity as one of their significant biological perspectives. nih.gov The structural features of the indazole ring system allow for various modifications, making it an attractive template for the design of novel antiviral agents. The development of indazole derivatives as anti-HIV agents often involves structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic profiles. The exploration of different substituents on the indazole core, including methoxy (B1213986) groups, is a key strategy in the discovery of new and effective antiviral therapies.

Other Therapeutic Potentials of this compound Derivatives

The versatile scaffold of this compound has served as a foundation for the exploration of various other therapeutic applications beyond the primary areas of oncological and inflammatory diseases. Researchers have investigated its derivatives for activities ranging from infectious diseases to metabolic and cardiovascular disorders.

Antimalarial Activity

The indazole nucleus is a recognized pharmacophore in the design of various therapeutic agents, including those for infectious diseases. However, specific research focusing on the synthesis and evaluation of this compound derivatives for their potential activity against Plasmodium falciparum, the parasite responsible for malaria, is not extensively documented in current scientific literature. While related heterocyclic compounds continue to be a source of investigation for novel antimalarial drugs, dedicated studies on the this compound scaffold in this therapeutic area are limited.

Ketohexokinase (KHK) Inhibition

Metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance are closely linked to the overconsumption of fructose (B13574). Ketohexokinase (KHK), the primary enzyme that metabolizes fructose, has emerged as a key therapeutic target for these conditions. Inhibition of KHK is a promising strategy to mitigate the downstream metabolic consequences of high fructose intake.

The indazole scaffold has been identified as a promising foundation for the development of potent KHK inhibitors. Patent literature discloses novel indazole-based compounds designed to specifically inhibit fructokinase, highlighting their potential benefits in treating a range of conditions from metabolic syndrome and diabetes to fatty liver disease and hypertension. These inhibitors are designed to block the metabolic effects mediated by both dietary and endogenous fructose. While the general class of indazole compounds is protected for this application, specific public-domain data on the KHK inhibitory activity (e.g., IC50 values) of derivatives bearing the this compound core are not detailed in the available research.

Antiarrhythmic and Cardiovascular Applications

Derivatives of the indazole scaffold have shown significant promise in the treatment of cardiovascular diseases, including arrhythmia, hypertension, and ischemia-reperfusion injury. A notable example is the compound DY-9760e , a derivative featuring a 5,6-dimethoxy-1H-indazole core.

DY-9760e has been identified as a novel calmodulin antagonist that exhibits significant cardioprotective effects. In preclinical models of ischemia/reperfusion, it has been shown to reduce infarct size and ameliorate contractile dysfunction of the left ventricle. Its mechanism of action involves the inhibition of key pathological processes that occur during cardiac injury. DY-9760e inhibits the degradation of the cytoskeletal protein fodrin and blocks the activation of caspase-3, a key enzyme in the apoptotic pathway. Furthermore, it prevents protein tyrosine nitration, a marker of oxidative stress associated with infarction. These actions collectively protect cardiomyocytes from ischemic injury.

Beyond calmodulin antagonism, the indazole scaffold is being explored for other cardiovascular targets. Heterocyclic indazole derivatives have been claimed in patents as inhibitors of serum- and glucocorticoid-inducible-kinase 1 (SGK1). SGK1 plays a critical role in pathways related to renal fluid retention, hypertension, cardiac fibrosis, and hypertrophy, making its inhibitors potential therapeutic agents for a range of cardiovascular and metabolic diseases.

CompoundStructure/CoreMechanism of ActionTherapeutic PotentialReference
DY-9760e5,6-dimethoxy-1H-indazoleCalmodulin antagonist; Inhibits calpain/caspase activation and protein tyrosine nitrationCardioprotection against ischemia/reperfusion injury
Indazole Derivatives (General)IndazoleSGK1 InhibitionTreatment of hypertension, cardiac fibrosis, and metabolic syndrome

Antidepressant Effects

The modulation of serotonin (B10506) receptors is a cornerstone of treatment for depression and other central nervous system (CNS) disorders. Many heterocyclic compounds, particularly those containing indole (B1671886) and imidazole (B134444) rings, have been extensively studied as ligands for serotonin receptors (e.g., 5-HT1A, 5-HT7) and the serotonin transporter (SERT). These studies have led to the development of multi-target agents aimed at achieving a more rapid and robust antidepressant effect.

While there is a wealth of research on related heterocyclic systems, specific studies detailing the synthesis and evaluation of this compound derivatives for antidepressant activity or as high-affinity ligands for serotonin receptors are not prominent in the scientific literature. The exploration of the indazole scaffold for CNS applications has been documented, but the focus has not specifically been on 6-methoxy derivatives for depressive disorders.

Structure Activity Relationship Sar Studies of 6 Methoxy 1h Indazole Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of 1H-indazole derivatives is fundamentally linked to the specific hydrogen bonding patterns established by the pyrazole (B372694) portion of the bicyclic ring system. Docking studies into the ATP binding site of kinases like Fibroblast Growth Factor Receptor 1 (FGFR1) reveal that the indazole core acts as a critical hinge-binding motif. semanticscholar.orgresearchgate.net

Key interactions that determine biological activity include:

A hydrogen bond formed between the hydrogen atom on the N1-position of the 1H-indazole ring and a glutamate (B1630785) residue's carbonyl group (e.g., GLU562 in FGFR1). semanticscholar.org

A second hydrogen bond established between the N2 atom of the indazole ring and an alanine (B10760859) residue within the hinge region of the ATP-binding pocket (e.g., ALA564 in FGFR1). semanticscholar.org

These two hydrogen bonds anchor the inhibitor to the kinase's hinge region, a structural determinant for potent inhibition. semanticscholar.org Further studies on G protein–coupled receptor kinase 2 (GRK2) inhibitors have reinforced this finding. Replacing a benzodioxole moiety with an indazole ring in a series of compounds led to increased potency, attributed to the indazole's ability to form two strong hydrogen bonds with the kinase hinge, compared to the weaker interactions of the benzodioxole. nih.gov This highlights the indazole scaffold's intrinsic capacity for high-affinity binding, which is a crucial determinant of its biological efficacy.

Impact of Methoxy (B1213986) Group Position and Substitution on Activity Profiles

The position of the methoxy group and other substituents on the indazole ring significantly modulates the biological activity of these derivatives. While the 6-methoxy substitution is a common feature in many active compounds, structure-activity relationship (SAR) studies reveal that the precise substitution pattern is critical for potency and selectivity.

In the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, SAR studies indicated that while small groups were tolerated at positions C5, C6, or C7, the C6-substituted analogues were generally preferred. acs.org However, the most potent substituents on the indazole ring itself were methoxy or hydroxyl groups located at the C4-position. acs.org This suggests that for certain targets, shifting the methoxy group from the C6 to the C4 position can enhance activity.

Research into anticancer agents has also shown the importance of the substitution pattern. For instance, a derivative featuring an ethoxy group at the C6-position combined with a methoxy group at the C4-position of the indazole ring emerged as a potent anticancer agent against A549 and MCF7 cell lines. longdom.org In other series of kinase inhibitors, the presence of hydrophobic groups like alkyl or halogens led to a decrease in potency compared to derivatives with a methoxy group. nih.gov

The following table illustrates the impact of substitutions on the indazole ring on FGFR1 inhibitory activity, using a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold as the base.

CompoundSubstitution at C4-PositionSubstitution on Phenyl RingFGFR1 IC₅₀ (nM)Reference
10a-C(O)NH-PhenylNone69.1 semanticscholar.org
12b-C(O)NH-Phenyl3-methylcarbamoyl38.6 semanticscholar.org
13a-C(O)NH-Phenyl3-(4-methylpiperazin-1-yl)30.2 semanticscholar.orgresearchgate.net
98None (H at C4)6-(3-methoxyphenyl)15.0 nih.gov
99None (H at C4)6-(3-(4-ethylpiperazin-1-yl)phenyl)2.9 semanticscholar.org

These findings underscore that while the 6-methoxy group is a common starting point, the activity profiles can be significantly altered and often improved by modifying the position of the methoxy group or by introducing other substituents at various positions on the indazole core. semanticscholar.orgnih.govsemanticscholar.org

Regioselective Functionalization and Its Influence on Pharmacological Action

Regioselective functionalization, the ability to introduce chemical groups at specific positions of the indazole scaffold, is a critical factor that profoundly influences pharmacological action. The indazole ring presents multiple sites for substitution, most notably the N1 and N2 positions of the pyrazole ring and the C3 position. The selective functionalization at these sites can lead to dramatic differences in biological activity. nih.govmdpi.com

A significant challenge in indazole synthesis is controlling N-alkylation, as reactions often yield a mixture of N1 and N2 regioisomers. nih.govresearchgate.net The choice of reaction conditions, such as the base and solvent, can influence the N1/N2 ratio, and the electronic and steric properties of existing substituents on the indazole ring also direct the outcome. nih.gov For example, electron-withdrawing groups at the C7 position can confer excellent N2 regioselectivity. nih.gov

The pharmacological importance of such regioselectivity is starkly illustrated in studies of indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers. nih.gov Research revealed that the specific regiochemistry of the amide linker was absolutely critical for activity.

Indazole-3-carboxamide 12d actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC₅₀.

Its reverse amide isomer 9c was completely inactive in the calcium influx assay, even at concentrations up to 100μM. nih.gov

This demonstrates that a subtle change in the orientation of the amide group at the C3 position—a direct result of regioselective synthesis—can switch the compound from being highly potent to completely inactive. This highlights how precise control over functionalization is not just a synthetic challenge but a key determinant of the resulting molecule's pharmacological profile. nih.gov

Analysis of Substituent Effects on Binding Affinity and Selectivity

The nature and position of substituents on the 6-methoxy-1H-indazole core are primary drivers of binding affinity and selectivity for specific biological targets. SAR studies systematically explore these effects to optimize potency and minimize off-target activity.

In the development of FGFR inhibitors based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold, substitutions at the C4 position were explored to extend into a new binding subpocket. semanticscholar.orgresearchgate.net A simple phenylcarboxamide group at this position (compound 10a) provided a potent starting point. semanticscholar.org Subsequent modifications to the appended phenyl ring revealed that adding groups capable of forming additional interactions could significantly enhance binding affinity.

The introduction of a 4-methylpiperazine moiety at the meta-position of the phenyl ring (compound 13a) led to a more than two-fold increase in potency against FGFR1 compared to the unsubstituted phenyl analog (10a). semanticscholar.orgresearchgate.net This enhancement is likely due to the basic nitrogen of the piperazine (B1678402) ring forming favorable interactions within the binding site. Conversely, the introduction of other groups like methoxycarbonyl or nitro groups at the same position resulted in reduced enzymatic potency. semanticscholar.org

The table below details the effects of various substituents on the binding affinity of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide derivatives against FGFR1.

CompoundSubstituent on the N-phenyl ringFGFR1 IC₅₀ (nM)Reference
10aNone69.1 ± 19.8 semanticscholar.org
10b3-Acetyl> 1000 nih.govsemanticscholar.org
12a3-Methoxycarbonyl> 1000 semanticscholar.org
12b3-Methylcarbamoyl38.6 ± 0.2 semanticscholar.org
12d3-Nitro> 1000 semanticscholar.org
13a3-(4-methylpiperazin-1-yl)30.2 ± 1.9 semanticscholar.orgresearchgate.net

These examples clearly demonstrate that even distal modifications to the core scaffold have a profound impact on binding affinity. The systematic analysis of these substituent effects is essential for fine-tuning the potency and selectivity of this compound derivatives for their intended pharmacological targets. semanticscholar.org

Computational Methodologies in the Research of 6 Methoxy 1h Indazole

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a important computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-methoxy-1H-indazole derivatives, docking simulations have been instrumental in understanding how these compounds interact with their biological targets at an atomic level.

A notable application is seen in the development of prostanoid EP4 receptor antagonists, where derivatives were synthesized using methyl this compound-3-carboxylate. acs.org Initial docking studies of a hit compound revealed that its 2H-indazole skeleton had poor complementarity within the hydrophobic binding pocket of the EP4 receptor, described as being unstable and "floating" in the cavity. acs.org However, these simulations also identified key interactions. For instance, the terminal carboxyl group of the compound formed crucial hydrogen bonds with the amino acid residues Thr168 and Arg316, while the amide group interacted with Thr76. acs.org

Guided by these initial findings, modifications were made, such as extending a linker chain. Subsequent docking simulations of the optimized compound showed that the 2H-indazole skeleton was then inserted more deeply into the hydrophobic cavity, establishing strong interactions with residues like Val72, Leu99, and Pro322. This strategic modification, validated by docking, led to the formation of a new hydrogen bond with Thr69, significantly improving the compound's binding affinity. acs.org

Table 1: Key Molecular Interactions Identified via Docking Simulations for an Indazole Derivative at the EP4 Receptor
Compound MoietyInteracting ResidueInteraction Type
Terminal Carboxyl GroupThr168Hydrogen Bond
Terminal Carboxyl GroupArg316Hydrogen Bond
Amide GroupThr76Hydrogen Bond
2H-Indazole Skeleton (Optimized Compound)Val72, Leu99, Pro322Hydrophobic Interaction
2H-Indazole Skeleton (Optimized Compound)Thr69Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a versatile scaffold like this compound, where numerous derivatives can be synthesized, QSAR is a valuable tool for predicting the activity of untested analogs, thereby prioritizing synthetic efforts.

While a specific QSAR model for this compound derivatives is not detailed in the provided sources, the principles of QSAR are highly relevant to their development. The process involves synthesizing a library of related compounds, such as those derived from 5-bromo-6-methoxy-1H-indazole, and measuring their biological activity. google.com Computational software is then used to calculate a range of molecular descriptors for each compound, quantifying properties like size, lipophilicity, and electronic charge distribution. Statistical methods are employed to build a model that correlates these descriptors with activity. This resulting model can then be used to predict the potency of new, yet-to-be-synthesized molecules, guiding chemists toward modifications that are most likely to enhance therapeutic efficacy.

Molecular Dynamics Simulations for Ligand-Protein Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This is crucial for assessing the stability of the ligand-protein complex and ensuring that the interactions predicted by docking are maintained.

In the investigation of indazole derivatives targeting the EP4 receptor, initial docking revealed that the indazole skeleton was "extremely unstable" and tended to "float" within the binding pocket. acs.org This observation highlights a critical issue of binding stability that is directly addressed by MD simulations. By running simulations of the docked complex, researchers can observe the conformational changes of both the ligand and the protein, calculate the binding free energy, and verify whether the key hydrogen bonds and hydrophobic interactions remain stable over a period of nanoseconds or longer. This allows for a more rigorous evaluation of a compound's binding mode and helps explain why certain derivatives exhibit higher potency than others.

Virtual Screening Techniques in Lead Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The discovery of an early hit compound containing a 2H-indazole-3-carboxamide scaffold was achieved by screening an in-house small-molecule library. acs.org

This process can be performed virtually, using two main approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, as with the EP4 receptor, docking algorithms can be used to systematically fit millions of compounds from a virtual library into the binding site. The compounds are then ranked based on their predicted binding affinity, and the top-scoring hits are selected for experimental testing.

Ligand-Based Virtual Screening (LBVS): When a target's structure is unknown but active ligands have been identified, their structures can be used as templates. This method searches for molecules in a library that have similar shapes or physicochemical properties to the known active compounds.

These screening techniques allow researchers to efficiently triage enormous virtual libraries, saving significant time and resources compared to physically testing every compound. ambeed.comambeed.com

Computer-Aided Drug Design (CADD) Strategies

Computer-Aided Drug Design (CADD) encompasses all the computational methods used to accelerate drug discovery and development. The entire process of optimizing the 2H-indazole-3-carboxamide derivatives for the EP4 receptor serves as a prime example of a successful CADD strategy. acs.org

The workflow began with the identification of a hit compound. acs.org This was followed by structure-based drug design (SBDD), which utilized the crystal structure of the EP4 receptor to understand the initial binding mode through molecular docking. acs.org The insights gained from these simulations—identifying both favorable interactions and stability issues with the indazole core—directly informed the next round of chemical synthesis. acs.org This iterative cycle of computational analysis followed by chemical modification and biological testing is the hallmark of modern CADD, enabling a rational, hypothesis-driven approach to drug optimization rather than relying on trial and error.

Pharmacokinetic (ADMET) Profiling and Prediction

A promising drug candidate must not only be potent but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are increasingly used to predict these properties early in the discovery process, helping to identify compounds that are likely to fail later in development due to poor pharmacokinetics.

For potent derivatives of the 2H-indazole-3-carboxamide series, a preliminary ADME evaluation was conducted. acs.org This included an in vitro assessment of their metabolic stability using human liver microsomes (HLMs). The results were highly encouraging, showing that the tested compounds had half-lives greater than 145 minutes, indicating desirable stability. acs.org Such experimental data is used to build and refine computational ADMET models, which can then predict properties like metabolic clearance, plasma protein binding, and potential toxicity for new analogs before they are synthesized.

Table 2: In Vitro Metabolic Stability of Selected Indazole Derivatives
CompoundAssay SystemResult (Half-life, t½)
Selected Potent DerivativesHuman Liver Microsomes (HLMs)> 145 min

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is an alternative approach to lead discovery that starts with identifying very small molecules, or "fragments," that bind weakly to the target. These fragments are then grown or linked together to produce a more potent lead compound. This methodology is particularly effective as it efficiently explores the chemical space of the binding site.

The relevance of this approach to indazole-containing compounds is highlighted by research programs that utilize fragment-based lead generation (FBLG). acs.org In a typical FBDD campaign, a library of fragments is screened using biophysical techniques like differential scanning fluorimetry. The hits are validated through orthogonal assays such as fluorescence polarization or microscale thermophoresis. ambeed.com Molecular docking is then used to understand the binding mode of these low-affinity fragments, providing a structural blueprint for how they can be optimized or merged to create a high-affinity ligand. ambeed.com This strategy offers an efficient path to novel and potent molecules that may not be discoverable through traditional high-throughput screening.

Advanced Research Applications of 6 Methoxy 1h Indazole and Its Analogs

Development of Focused Compound Libraries Based on the Indazole Core

Focused compound libraries are collections of molecules designed to interact with a specific protein target or a family of related targets, such as kinases. The indazole core is a favored scaffold for such libraries due to its ability to form key interactions with the hinge region of many kinases. The 6-methoxy substitution can be a critical element in these designs, influencing solubility, metabolic stability, and binding affinity.

The development of these libraries often involves a systematic exploration of substitutions at various positions of the indazole ring. For example, to enrich their compound library for anti-cancer agents, researchers have focused on creating novel molecules with the indazole motif as the core structure. Synthetic strategies are designed to allow for the introduction of a diverse range of chemical groups at different positions, leading to a library of compounds with varied pharmacological profiles. One study detailed the synthesis of a series of 3-substituted 1H-indazoles to screen for IDO1 enzyme inhibition, highlighting how specific substitutions on the indazole ring are crucial for potent inhibitory activity.

In a notable example of library development, researchers synthesized a series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions to evaluate their IDO1 inhibitory activity. Another research effort focused on the synthesis of novel 1H-indazole derivatives by optimizing the piperidine (B6355638) and 2,6-difluorophenyl moieties of a 3-(pyrazin-2-yl)-1H-indazole lead compound to develop pan-Pim kinase inhibitors. These examples underscore the systematic approach of building focused libraries around the indazole core to explore structure-activity relationships (SAR) and identify potent modulators of therapeutic targets.

Table 1: Examples of Focused Compound Libraries Based on the Indazole Core

Library Focus Scaffold Key Modifications Therapeutic Target(s)
Anticancer Agents 1H-Indazole Varied substituents at C3 and C6 positions Various kinases
IDO1 Inhibitors 3-substituted 1H-Indazoles Carbohydrazide moiety at C3 IDO1 Enzyme
FGFR Inhibitors 1H-Indazol-3-amine N-ethylpiperazine group FGFR1
Pan-Pim Kinase Inhibitors 3-(Pyrazin-2-yl)-1H-indazole Optimization of piperidine and 2,6-difluorophenyl moieties Pim-1, Pim-2, Pim-3

Fragment Merging and Fragment Growth Strategies in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. The indazole scaffold is considered a "privileged fragment" in FBDD due to its favorable properties and ability to serve as a starting point for developing more complex and potent molecules.

Once an indazole-based fragment is identified as a "hit," two primary strategies are employed for its optimization: fragment growth and fragment merging.

Fragment Growth: This strategy involves adding chemical substituents to the initial fragment to extend its interaction into adjacent binding pockets of the target protein. This process is often guided by structural information from X-ray crystallography or computational modeling. For instance, a pyrazole (B372694) hit from an FBDD screen was optimized into a novel series of indazoles as ketohexokinase inhibitors, with the optimization process guided by X-ray crystallography.

Fragment Merging: This technique combines the structural features of two or more fragments that bind to different, often overlapping, sites on the target protein. The goal is to create a single, larger molecule with higher affinity and specificity. A computational method known as BREED is widely used for merging fragments by aligning their 3D coordinates and recombining their substructures.

A practical example of these strategies in action is the discovery of novel inhibitors for Aurora kinases. Researchers utilized an in silico fragment-based approach combined with knowledge-based drug design to identify indazole derivatives as potent inhibitors. This process involved identifying initial indazole-based fragments and then optimizing them through growth and merging strategies to achieve high potency and selectivity for different Aurora kinase subtypes. Similarly, a fragment-led de novo design approach was used to identify an indazole-based pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases.

Investigation of 6-Methoxy-1H-Indazole Derivatives in Clinical Trials

Several drugs containing the indazole core have successfully navigated the drug development pipeline and are either approved for clinical use or are under investigation in clinical trials. These compounds often target protein kinases and are primarily used in oncology. While not all of these molecules are direct derivatives of this compound, they share the core indazole scaffold, and their development pathways often involve intermediates with similar substitutions.

Table 2: Selected Indazole-Containing Drugs in Clinical Development or on the Market

Drug Name Mechanism of Action Therapeutic Area
Axitinib Tyrosine kinase inhibitor (VEGFR-1, -2, -3) Oncology (Renal Cell Carcinoma)
Niraparib PARP inhibitor Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer)
Pazopanib Tyrosine kinase inhibitor (VEGFR, PDGFR, c-KIT) Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)
Entrectinib Tyrosine kinase inhibitor (TrkA/B/C, ROS1, ALK) Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC)
Granisetron Serotonin (B10506) 5-HT3 receptor antagonist Supportive Care (Chemotherapy-induced nausea and vomiting)

For instance, Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer. Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFR, PDGFR, and c-KIT. The success of these indazole-containing drugs in reaching the market underscores the therapeutic potential of this chemical scaffold.

Repurposing Strategies for Indazole-Containing Compounds

Drug repurposing, or repositioning, is the process of identifying new therapeutic uses for existing drugs. This strategy can significantly reduce the time and cost of drug development. The broad spectrum of biological activities exhibited by indazole derivatives makes them attractive candidates for repurposing.

The diverse pharmacological profile of indazole-containing compounds, including anti-inflammatory, antimicrobial, and anticancer activities, provides a strong rationale for exploring them in new disease contexts. For example, a compound initially developed as a kinase inhibitor for cancer could potentially be repurposed for an inflammatory disease if it is found to modulate a relevant inflammatory pathway.

While specific, large-scale repurposing programs focused solely on this compound are not widely documented, the principle is actively applied to the broader class of indazole-containing drugs. For instance, some indazole derivatives have been investigated for cardiovascular diseases, moving beyond their traditional application in oncology. The piperidine derivative of indazole has been patented as a non-narcotic analgesic and antipsychotic, showcasing the diverse potential applications of this scaffold. As our understanding of disease biology and the mechanisms of action of indazole derivatives deepens, it is likely that more repurposing opportunities will be identified.

Conclusion and Future Research Directions

Current Achievements and Gaps in 6-Methoxy-1H-Indazole Research

Research surrounding this compound has primarily focused on its use as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. A significant achievement lies in the successful development of synthetic routes to create derivatives, such as Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, which have been thoroughly characterized using modern spectroscopic methods. The synthesis of such compounds highlights the chemical tractability of the this compound core and its suitability for generating libraries of analogues for biological screening.

However, a notable gap in the current body of research is the limited extent of biological characterization of the parent compound, this compound, itself. While the broader class of indazoles is known for a wide range of biological activities, from anticancer to anti-inflammatory effects, specific and comprehensive studies on the bioactivity profile of this compound are not widely reported. Future work should aim to fill this gap by conducting extensive in vitro and in vivo screening to elucidate its specific cellular targets and potential therapeutic efficacy.

Emerging Targets and Therapeutic Avenues for Indazole Derivatives

The indazole nucleus is a privileged scaffold that has been successfully incorporated into molecules targeting a diverse array of biological entities. These successes provide a roadmap for future investigations into derivatives of this compound. Key emerging targets include a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Derivatives have shown potent inhibitory activity against several kinase families, suggesting that new molecules based on the this compound core could be developed as next-generation inhibitors. The established anti-inflammatory, antibacterial, and antiviral activities of various indazoles also open up multiple avenues for therapeutic development.

Below is a table summarizing some of the key protein targets and the associated therapeutic opportunities for indazole-based compounds.

Target Class Specific Examples Therapeutic Avenue
Protein KinasesPan-Pim Kinases, Fibroblast Growth Factor Receptors (FGFRs), ERK KinasesOncology
Synthase EnzymesNeuronal Nitric Oxide Synthase (nNOS)Neurological Disorders
OtherDNA Gyrase, HIV Reverse TranscriptaseInfectious Diseases (Bacterial, Viral)

This table is generated based on findings for the broader class of indazole derivatives.

Innovative Synthetic Approaches for Enhanced Chemical Diversity

The generation of novel and diverse chemical entities is the cornerstone of drug discovery. For indazole derivatives, recent years have seen a move towards more efficient and versatile synthetic methodologies that allow for precise control over substitution patterns. These innovative approaches are critical for creating large libraries of this compound analogues for high-throughput screening.

Modern transition-metal-catalyzed reactions, such as those employing palladium, rhodium, and copper, have become central to the synthesis of the 1H-indazole core. These methods often proceed under milder conditions and with greater functional group tolerance than traditional methods. For instance, palladium-catalyzed C-H amination and copper-mediated cyclization of o-haloaryl N-sulfonylhydrazones represent powerful strategies for constructing the indazole ring system. The development of cascade reactions that form multiple bonds in a single operation further enhances synthetic efficiency.

The table below outlines several innovative synthetic strategies applicable to the construction of 1H-indazoles.

Synthetic Method Catalyst/Reagent Key Features
Intramolecular C-H AminationPalladium(II) AcetateLigand-free conditions, direct C-N bond formation.
Cyclization of HydrazonesCopper(I) Oxide (Cu₂O)Thermo-induced isomerization followed by cyclization.
C-H Activation/CouplingRhodium/Copper CatalystsRedox-neutral conditions for C-N/N-N bond formation.
Oxidative C-H AminationSilver(I) CarbonateIntramolecular cross-dehydrogenative coupling (CDC) strategy.
Ullmann-Type ReactionCopper(I) IodideHydrazine-free transformation for substituted 1H-indazoles.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is accelerating the pace of drug discovery. In the context of this compound research, this integration is pivotal for the rational design of new derivatives and for understanding their mechanisms of action.

Computational approaches, such as molecular docking, allow researchers to predict how novel indazole derivatives might bind to specific protein targets, providing insights into potential efficacy and guiding synthetic efforts. Quantum chemical calculations are employed to study reaction mechanisms and to predict the relative stability of different isomers and tautomers, which is crucial for controlling reaction outcomes. These theoretical predictions provide a solid foundation for experimental work.

These in silico findings are then validated through empirical studies. The synthesis of the designed compounds is followed by rigorous characterization using advanced spectroscopic techniques like NMR, IR, and mass spectrometry to confirm their chemical structures. Finally, biological activity is assessed through in vitro assays, and promising candidates can be further studied using structural biology methods like X-ray crystallography to obtain a detailed picture of the molecule-target interaction at an atomic level. This iterative cycle of computational design, chemical synthesis, and experimental validation represents a powerful paradigm for developing novel therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-1H-indazole, and how can purity be validated?

  • Methodology : The compound can be synthesized via azide cyclization or palladium-catalyzed cross-coupling reactions. For example, nitrosation reactions using NaNO₂ in HCl/MeOH mixtures under controlled conditions (0°C, light protection) yield intermediates that can be cyclized to indazoles . Purity validation typically employs HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular confirmation. Crystallographic validation via single-crystal X-ray diffraction (e.g., using SHELX software) ensures structural accuracy .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic methoxy protons at δ 3.8–4.0 ppm and indazole ring protons at δ 7.2–8.1 ppm.
  • IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass (e.g., [M+H]⁺ = 163.0764 Da). Cross-reference with databases like NIST Chemistry WebBook ensures consistency .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound derivatives?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes). Ensure solvent controls (DMSO ≤ 0.1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the electronic properties of this compound for drug design?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to compute HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges. Compare with experimental UV-Vis spectra (λmax) to validate π→π* transitions. DFT-derived parameters (e.g., polarizability) predict solubility and membrane permeability .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy position, halogenation) and correlate with bioassay results.
  • Target Engagement Studies : Use radioligand binding assays (e.g., for kinase or GPCR targets) to confirm direct interactions.
  • Metabolic Stability : Evaluate cytochrome P450 metabolism via liver microsome assays to rule out false negatives/positives .

Q. How does crystallographic data inform the design of this compound-based inhibitors?

  • Methodology : Co-crystallize derivatives with target proteins (e.g., kinases) and analyze binding modes using SHELX-refined structures. Hydrogen bonding (e.g., indazole N-H with catalytic lysine) and π-stacking (methoxy group with hydrophobic pockets) guide optimization. Molecular dynamics simulations (AMBER/CHARMM) validate stability of predicted interactions .

Q. What experimental controls are critical when assessing the neuropharmacological effects of this compound?

  • Methodology :

  • Selectivity Panels : Test against related receptors (e.g., AMPA, NMDA) to exclude off-target effects.
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB).
  • In Vivo Validation : Rodent models (e.g., Morris water maze for cognitive effects) with sham and positive controls (e.g., memantine) .

Methodological Notes

  • Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SEM.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., IACUC approval).
  • Computational Tools : Open-source software (e.g., Avogadro, PyMOL) enhances accessibility for structure-based design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.